molecular formula C14H15F3N8OS B609944 PF-04957325 CAS No. 1305115-80-3

PF-04957325

Cat. No.: B609944
CAS No.: 1305115-80-3
M. Wt: 400.3842
InChI Key: VNLPYEMGHGDRRZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). It is known for its ability to inhibit the activity of PDE8A and PDE8B with high specificity. The compound has a molecular formula of C14H15F3N8OS and a molecular weight of 400.38 g/mol . It is primarily used in scientific research to study the role of PDE8 in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-04957325 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PF-04957325 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

PF-04957325 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of phosphodiesterase enzymes and their role in cyclic adenosine monophosphate (cAMP) signaling pathways.

    Biology: Investigated for its effects on cellular processes such as cell proliferation, migration, and adhesion.

    Medicine: Explored for its potential therapeutic applications in diseases where PDE8 activity is dysregulated, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE8

Mechanism of Action

PF-04957325 exerts its effects by competitively inhibiting the activity of PDE8 enzymes. By binding to the active site of PDE8A and PDE8B, it prevents the hydrolysis of cAMP, leading to increased levels of cAMP within cells. This elevation in cAMP levels activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for PDE8A and PDE8B, with minimal cross-reactivity with other phosphodiesterase isoforms. This specificity makes it a valuable tool for studying the distinct roles of PDE8 in various biological processes and for developing targeted therapeutic agents .

Properties

IUPAC Name

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPYEMGHGDRRZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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